molecular formula BiO3-6 B8799100 Bismuth Oxide Dispersion

Bismuth Oxide Dispersion

Cat. No. B8799100
M. Wt: 256.979 g/mol
InChI Key: MEPZNTYFGPFXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04095037

Procedure details

A run was carried out according to the process of this invention by charging a 250 ml Fisher-Porter aerosol compatibility bottle equipped with a magnetic stirred with 4.6 grams (21.5 mmoles) of 1,4-dibromo-2-butene, 3.9 grams (50 mmoles) of lithium nitrate, 4.7 grams (10 mmoles) of bismuth trioxide, 50 ml of acetic acid and 25 ml of acetic anhydride and 10.5 grams (194 mmoles) of butadiene charged in the vapor phase. The reaction vessel was pressured to 30 psig with oxygen, placed in an oil bath and heated to 140° C. About 1 hour was required for the reaction vessel to reach 140° C reaction temperature. Subsequently the reaction was carried out for 5.8 hours during which oxygen was added to the reactor intermittently by pressuring the reactor to 120 psig at about 20 minute intervals. At the end of the reaction period, the reactor was vented, and a black solid material filtered from the reaction mixture. The filtrate was distilled through an 18 inch Vigreaux column to remove acetic acid. The distillation residue was mixed with water and ether, and the aqueous layer extracted several times with ether. The combined ether extracts were washed with water, a sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether removed on a rotary evaporator. The residue remaining weighed 10.0 grams. This residue was analyzed by gas-liquid phase chromatography which indicated that there was obtained 3.14 grams (18.3 mmoles) of 1,2-diacetoxy-3-butene and 3.97 grams (23.1 mmoles) of 1,4-diacetoxy-2-butene for a combined yield of the diacetoxy butenes of 21% based on the butadiene charged. This result demonstrates the operability of the catalyst system of this invention for producing diacyloxy olefins from conjugated diolefin reactants.
[Compound]
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][CH2:5]Br.[N+]([O-])([O-])=O.[Li+].[O-2:12].[O-2:13].[O-2].[Bi].[C:16]([O:19][C:20](=[O:22])[CH3:21])(=[O:18])[CH3:17].[CH2:23]=[CH:24][CH:25]=[CH2:26].O=O>C(O)(=O)C>[C:25]([O:13][CH2:2][CH:3]([O:19][C:20](=[O:22])[CH3:21])[CH:4]=[CH2:5])(=[O:12])[CH3:26].[C:16]([O:19][CH2:23][CH:24]=[CH:25][CH2:26][O:12][C:4](=[O:13])[CH3:5])(=[O:18])[CH3:17] |f:1.2,3.4.5.6|

Inputs

Step One
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrCC=CCBr
Name
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Li+]
Name
Quantity
4.7 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Bi]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with
ADDITION
Type
ADDITION
Details
charged in the vapor phase
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
to reach 140° C
CUSTOM
Type
CUSTOM
Details
reaction temperature
ADDITION
Type
ADDITION
Details
was added to the reactor intermittently
CUSTOM
Type
CUSTOM
Details
at about 20 minute
Duration
20 min
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period
FILTRATION
Type
FILTRATION
Details
a black solid material filtered from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled through an 18 inch Vigreaux column
CUSTOM
Type
CUSTOM
Details
to remove acetic acid
ADDITION
Type
ADDITION
Details
The distillation residue was mixed with water and ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted several times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium carbonate solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(C=C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.3 mmol
AMOUNT: MASS 3.14 g
Name
Type
product
Smiles
C(C)(=O)OCC=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.1 mmol
AMOUNT: MASS 3.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04095037

Procedure details

A run was carried out according to the process of this invention by charging a 250 ml Fisher-Porter aerosol compatibility bottle equipped with a magnetic stirred with 4.6 grams (21.5 mmoles) of 1,4-dibromo-2-butene, 3.9 grams (50 mmoles) of lithium nitrate, 4.7 grams (10 mmoles) of bismuth trioxide, 50 ml of acetic acid and 25 ml of acetic anhydride and 10.5 grams (194 mmoles) of butadiene charged in the vapor phase. The reaction vessel was pressured to 30 psig with oxygen, placed in an oil bath and heated to 140° C. About 1 hour was required for the reaction vessel to reach 140° C reaction temperature. Subsequently the reaction was carried out for 5.8 hours during which oxygen was added to the reactor intermittently by pressuring the reactor to 120 psig at about 20 minute intervals. At the end of the reaction period, the reactor was vented, and a black solid material filtered from the reaction mixture. The filtrate was distilled through an 18 inch Vigreaux column to remove acetic acid. The distillation residue was mixed with water and ether, and the aqueous layer extracted several times with ether. The combined ether extracts were washed with water, a sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether removed on a rotary evaporator. The residue remaining weighed 10.0 grams. This residue was analyzed by gas-liquid phase chromatography which indicated that there was obtained 3.14 grams (18.3 mmoles) of 1,2-diacetoxy-3-butene and 3.97 grams (23.1 mmoles) of 1,4-diacetoxy-2-butene for a combined yield of the diacetoxy butenes of 21% based on the butadiene charged. This result demonstrates the operability of the catalyst system of this invention for producing diacyloxy olefins from conjugated diolefin reactants.
[Compound]
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][CH2:5]Br.[N+]([O-])([O-])=O.[Li+].[O-2:12].[O-2:13].[O-2].[Bi].[C:16]([O:19][C:20](=[O:22])[CH3:21])(=[O:18])[CH3:17].[CH2:23]=[CH:24][CH:25]=[CH2:26].O=O>C(O)(=O)C>[C:25]([O:13][CH2:2][CH:3]([O:19][C:20](=[O:22])[CH3:21])[CH:4]=[CH2:5])(=[O:12])[CH3:26].[C:16]([O:19][CH2:23][CH:24]=[CH:25][CH2:26][O:12][C:4](=[O:13])[CH3:5])(=[O:18])[CH3:17] |f:1.2,3.4.5.6|

Inputs

Step One
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrCC=CCBr
Name
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Li+]
Name
Quantity
4.7 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Bi]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with
ADDITION
Type
ADDITION
Details
charged in the vapor phase
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
to reach 140° C
CUSTOM
Type
CUSTOM
Details
reaction temperature
ADDITION
Type
ADDITION
Details
was added to the reactor intermittently
CUSTOM
Type
CUSTOM
Details
at about 20 minute
Duration
20 min
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period
FILTRATION
Type
FILTRATION
Details
a black solid material filtered from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled through an 18 inch Vigreaux column
CUSTOM
Type
CUSTOM
Details
to remove acetic acid
ADDITION
Type
ADDITION
Details
The distillation residue was mixed with water and ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted several times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium carbonate solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(C=C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.3 mmol
AMOUNT: MASS 3.14 g
Name
Type
product
Smiles
C(C)(=O)OCC=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.1 mmol
AMOUNT: MASS 3.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04095037

Procedure details

A run was carried out according to the process of this invention by charging a 250 ml Fisher-Porter aerosol compatibility bottle equipped with a magnetic stirred with 4.6 grams (21.5 mmoles) of 1,4-dibromo-2-butene, 3.9 grams (50 mmoles) of lithium nitrate, 4.7 grams (10 mmoles) of bismuth trioxide, 50 ml of acetic acid and 25 ml of acetic anhydride and 10.5 grams (194 mmoles) of butadiene charged in the vapor phase. The reaction vessel was pressured to 30 psig with oxygen, placed in an oil bath and heated to 140° C. About 1 hour was required for the reaction vessel to reach 140° C reaction temperature. Subsequently the reaction was carried out for 5.8 hours during which oxygen was added to the reactor intermittently by pressuring the reactor to 120 psig at about 20 minute intervals. At the end of the reaction period, the reactor was vented, and a black solid material filtered from the reaction mixture. The filtrate was distilled through an 18 inch Vigreaux column to remove acetic acid. The distillation residue was mixed with water and ether, and the aqueous layer extracted several times with ether. The combined ether extracts were washed with water, a sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether removed on a rotary evaporator. The residue remaining weighed 10.0 grams. This residue was analyzed by gas-liquid phase chromatography which indicated that there was obtained 3.14 grams (18.3 mmoles) of 1,2-diacetoxy-3-butene and 3.97 grams (23.1 mmoles) of 1,4-diacetoxy-2-butene for a combined yield of the diacetoxy butenes of 21% based on the butadiene charged. This result demonstrates the operability of the catalyst system of this invention for producing diacyloxy olefins from conjugated diolefin reactants.
[Compound]
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][CH2:5]Br.[N+]([O-])([O-])=O.[Li+].[O-2:12].[O-2:13].[O-2].[Bi].[C:16]([O:19][C:20](=[O:22])[CH3:21])(=[O:18])[CH3:17].[CH2:23]=[CH:24][CH:25]=[CH2:26].O=O>C(O)(=O)C>[C:25]([O:13][CH2:2][CH:3]([O:19][C:20](=[O:22])[CH3:21])[CH:4]=[CH2:5])(=[O:12])[CH3:26].[C:16]([O:19][CH2:23][CH:24]=[CH:25][CH2:26][O:12][C:4](=[O:13])[CH3:5])(=[O:18])[CH3:17] |f:1.2,3.4.5.6|

Inputs

Step One
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrCC=CCBr
Name
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Li+]
Name
Quantity
4.7 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Bi]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with
ADDITION
Type
ADDITION
Details
charged in the vapor phase
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
to reach 140° C
CUSTOM
Type
CUSTOM
Details
reaction temperature
ADDITION
Type
ADDITION
Details
was added to the reactor intermittently
CUSTOM
Type
CUSTOM
Details
at about 20 minute
Duration
20 min
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period
FILTRATION
Type
FILTRATION
Details
a black solid material filtered from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled through an 18 inch Vigreaux column
CUSTOM
Type
CUSTOM
Details
to remove acetic acid
ADDITION
Type
ADDITION
Details
The distillation residue was mixed with water and ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted several times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium carbonate solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(C=C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.3 mmol
AMOUNT: MASS 3.14 g
Name
Type
product
Smiles
C(C)(=O)OCC=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.1 mmol
AMOUNT: MASS 3.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.